molecular formula C8H17BrN2S B2685403 (Hept-6-en-1-ylsulfanyl)methanimidamide hydrobromide CAS No. 1909348-23-7

(Hept-6-en-1-ylsulfanyl)methanimidamide hydrobromide

Cat. No. B2685403
CAS RN: 1909348-23-7
M. Wt: 253.2
InChI Key: HZOKFYSYBCWVKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Hept-6-en-1-ylsulfanyl)methanimidamide hydrobromide” is a chemical compound with the molecular formula C8H17BrN2S . It has a molecular weight of 253.21 . The compound is typically stored at room temperature .

Physical and Chemical Properties The compound is a powder in its physical form . The IUPAC name for this compound is hept-6-en-1-yl carbamimidothioate hydrobromide . The Inchi Code for this compound is 1S/C8H16N2S.BrH/c1-2-3-4-5-6-7-11-8 (9)10;/h2H,1,3-7H2, (H3,9,10);1H .

Scientific Research Applications

Peptide Chemistry and Synthesis

Research in peptide chemistry, including the synthesis and analysis of peptides, often involves compounds with functionalities similar to "(Hept-6-en-1-ylsulfanyl)methanimidamide hydrobromide." For instance, studies on the synthesis of d- and l-2,3-trans-3,4-cis-4,5-trans-3,4-dihydroxy-5-hydroxymethylproline and tripeptides containing them highlight methodologies that could be relevant for the synthesis or modification of "this compound" (Moreno‐Vargas et al., 2004).

Drug Delivery Systems

The development of drug delivery vehicles, such as mesoporous vesicles from supramolecular helical peptides, is a key area of research. These systems are designed for the encapsulation and controlled release of therapeutic agents. The study by Maity et al. (2011) on the self-assembly of hydrophobic pentapeptides to form mesoporous vesicles for drug delivery illustrates the potential applications of complex compounds in creating novel drug delivery systems (Maity et al., 2011).

Biochemical Methodologies

In biochemical methodologies, the study of compounds for specific inhibition of biological targets is crucial. For example, research on N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide as a novel hydroxamic acid-based inhibitor showcases how sulfanyl-containing compounds can be used to inhibit specific enzymes or receptors, suggesting potential research avenues for "this compound" (Lee et al., 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely, as well as what to do in case of exposure .

properties

IUPAC Name

hept-6-enyl carbamimidothioate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2S.BrH/c1-2-3-4-5-6-7-11-8(9)10;/h2H,1,3-7H2,(H3,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOKFYSYBCWVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCSC(=N)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.